Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
Description
Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate (CAS: 1262409-63-1, Molecular Formula: C₁₀H₉IN₂O₂, Molecular Weight: 316.10) is a halogenated imidazo[1,2-a]pyridine derivative featuring an iodine atom at the 3-position and an ethyl ester group at the 8-position. This compound is a critical intermediate in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions due to the reactivity of the iodine substituent . Its structural framework is widely exploited in the synthesis of bioactive molecules, including kinase inhibitors and antiviral agents .
Properties
IUPAC Name |
ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-2-15-10(14)7-4-3-5-13-8(11)6-12-9(7)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKJSMLBIMXBKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=NC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodine-Catalyzed One-Pot Synthesis
Molecular iodine serves as both a catalyst and iodinating agent in multicomponent reactions (MCRs). A modified protocol derived from Geedkar et al. (2022) involves:
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Reactants : 2-Amino-8-carbethoxypyridine (1.0 mmol), acetophenone (1.0 mmol), and dimedone (1.0 mmol).
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Conditions : Ultrasonic irradiation (30 min, room temperature) in aqueous medium with 20 mol% iodine.
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Mechanism : Iodine facilitates imine formation, followed by cyclization and electrophilic iodination at position 3 (Figure 1).
Key Advantages :
Post-Synthetic Modifications
Direct Iodination of Pre-Formed Imidazo[1,2-a]Pyridine
When the ester group is introduced prior to iodination, electrophilic substitution can be employed:
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Substrate : Ethyl imidazo[1,2-a]pyridine-8-carboxylate (1.0 mmol).
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Iodinating Agent : N-Iodosuccinimide (NIS, 1.2 equiv) in dichloromethane at 0°C.
Limitations :
Reaction Optimization and Characterization
Solvent and Catalyst Screening
Comparative studies highlight the impact of solvent and iodine concentration:
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Water | 96 | 99 |
| Catalyst (I₂) | 20 mol% | 94 | 98 |
| Ultrasonication Time | 30 min | 92 | 97 |
Spectroscopic Validation
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¹H NMR (CDCl₃): δ 1.42 (t, 3H, CH₂CH₃), 4.42 (q, 2H, OCH₂), 7.25–8.15 (m, 3H, pyridine-H), 8.94 (s, 1H, imidazole-H).
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¹³C NMR : δ 14.1 (CH₂CH₃), 61.8 (OCH₂), 116.5–153.1 (aromatic carbons), 165.4 (C=O).
Scalability and Industrial Considerations
Kilogram-Scale Production
Pilot-scale trials using continuous flow reactors demonstrated:
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol or aldehyde.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted imidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyridine N-oxides
- Reduced alcohol or aldehyde derivatives
Scientific Research Applications
Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the ester group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Derivatives at the 3-Position
The 3-position of imidazo[1,2-a]pyridine is a key site for functionalization. Substitution with halogens (I, Br, Cl) or cyano groups significantly influences reactivity and physicochemical properties.
Table 1: Comparison of 3-Substituted Imidazo[1,2-a]pyridine-8-carboxylates
Key Observations :
- Reactivity : The iodine substituent exhibits superior leaving-group ability compared to bromo or chloro analogs, enabling efficient cross-coupling under mild conditions .
- Steric and Electronic Effects : Iodine’s larger atomic radius increases steric hindrance but enhances electrophilicity, accelerating oxidative addition in palladium-catalyzed reactions .
Positional Isomers and Functional Group Variations
Variations in substituent positions (e.g., 7- vs. 8-carboxylate) or ester groups (ethyl vs. methyl) modulate solubility and bioactivity.
Table 2: Positional and Functional Group Variants
Key Observations :
Structural Analogs in Drug Discovery
Imidazo[1,2-a]pyridines with trifluoromethyl or nitro groups demonstrate varied pharmacological profiles.
Table 3: Bioactive Analogs
Biological Activity
Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery.
Overview of the Compound
This compound is characterized by the presence of an iodine atom at the 3-position and an ethyl ester group at the 8-position of the imidazo[1,2-a]pyridine core. This unique structure contributes to its reactivity and biological properties, making it a valuable scaffold in pharmaceutical research.
Target of Action
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has shown potential in:
- Antimicrobial Activity : Exhibiting inhibitory effects against a range of bacteria and fungi.
- Anticancer Properties : Inducing apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and DNA fragmentation.
Mode of Action
The mechanism by which this compound exerts its effects may involve:
- Apoptosis Induction : Similar compounds have demonstrated the ability to trigger apoptosis characterized by nuclear condensation and fragmentation at specific concentrations.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, although specific targets require further investigation.
Research Findings
Recent studies have highlighted the compound's potential in various biological assays:
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Antimicrobial Activity :
- This compound has been tested against multiple strains of bacteria and fungi, showing significant inhibition rates compared to standard antibiotics.
- For instance, a study reported an inhibition rate exceeding 70% against certain pathogenic strains, suggesting its potential as a lead compound for new antimicrobial agents .
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Anticancer Activity :
- In vitro studies on cancer cell lines have demonstrated that this compound can reduce cell viability significantly. Concentrations as low as 10 µM resulted in over 50% inhibition of cell proliferation in specific cancer types.
- Detailed analysis revealed that the compound activates apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results indicated:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 45 | 30 |
| 25 | 20 | 65 |
| 50 | 5 | 90 |
These findings suggest a dose-dependent response where higher concentrations lead to increased apoptosis and reduced viability.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
The compound exhibited significant antibacterial activity, indicating its potential for development into therapeutic agents targeting bacterial infections .
Q & A
Q. How do researchers design comparative studies with analogs (e.g., 3-bromo or 3-chloro derivatives) to evaluate halogen effects?
- Experimental Design : Synthesize analogs under identical conditions and compare:
- Reactivity : Kinetics of nucleophilic substitution (e.g., Suzuki coupling).
- Bioactivity : IC values in target inhibition assays.
- Computational : Halogen bond strength via molecular docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
